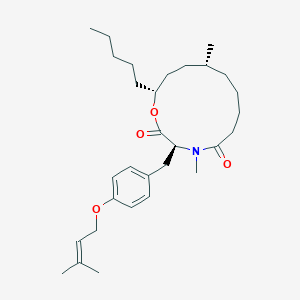
Melearoride A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Melearoride A is a novel 13-membered macrolide isolated from the marine-derived fungus Penicillium meleagrinum var. viridiflavum. It was first identified by Koyama and co-workers in 2016. This compound has shown significant biological activity, particularly in its synergistic effects with fluconazole against azole-resistant Candida albicans .
準備方法
The synthesis of Melearoride A involves a flexible stereoselective and convergent cum divergent approach. The key synthetic reactions utilized include Keck allylation, Evans asymmetric methylation, Grubbs metathesis, and Julia–Kocienski olefination . The preparation of this compound typically involves the following steps:
Keck allylation: This step involves the allylation of a suitable precursor to introduce the allyl group.
Evans asymmetric methylation: This step introduces the methyl group in a stereoselective manner.
Grubbs metathesis: This step involves the formation of the macrolide ring through ring-closing metathesis.
Julia–Kocienski olefination: This step involves the formation of the double bond in the macrolide ring.
化学反応の分析
Melearoride A undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents used in substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of a ketone or an alcohol, while reduction can lead to the formation of an alkane or an amine .
科学的研究の応用
Melearoride A has several scientific research applications, including:
Chemistry: this compound is used as a model compound for studying the synthesis and reactivity of macrolides.
Biology: this compound is used to study the biological activity of macrolides, particularly their antifungal properties.
Industry: this compound can be used in the development of new antifungal agents and other pharmaceuticals.
作用機序
The mechanism of action of Melearoride A involves its interaction with specific molecular targets and pathways. This compound has been shown to inhibit the growth of azole-resistant Candida albicans by disrupting the cell membrane and interfering with the synthesis of ergosterol, a key component of the fungal cell membrane . This disruption leads to increased permeability of the cell membrane and ultimately cell death.
類似化合物との比較
Melearoride A is structurally and stereochemically similar to other 13-membered macrolides, such as PF1163B. Both compounds share a common macrocyclic core but differ in their alkyl chain appendages. PF1163B has an additional hydroxyl group in the side chain, which contributes to its higher antifungal activity compared to this compound . Other similar compounds include PF1163A, PF1163D, PF1163H, and PF1163F, which also exhibit antifungal properties .
This compound stands out due to its unique combination of structural features and biological activity, making it a valuable compound for further research and development in the field of antifungal agents.
特性
分子式 |
C30H47NO4 |
|---|---|
分子量 |
485.7 g/mol |
IUPAC名 |
(3S,10R,13R)-4,10-dimethyl-3-[[4-(3-methylbut-2-enoxy)phenyl]methyl]-13-pentyl-1-oxa-4-azacyclotridecane-2,5-dione |
InChI |
InChI=1S/C30H47NO4/c1-6-7-8-12-27-17-14-24(4)11-9-10-13-29(32)31(5)28(30(33)35-27)22-25-15-18-26(19-16-25)34-21-20-23(2)3/h15-16,18-20,24,27-28H,6-14,17,21-22H2,1-5H3/t24-,27-,28+/m1/s1 |
InChIキー |
IJMPIKIOJQQJCA-RTVRTQBESA-N |
異性体SMILES |
CCCCC[C@@H]1CC[C@@H](CCCCC(=O)N([C@H](C(=O)O1)CC2=CC=C(C=C2)OCC=C(C)C)C)C |
正規SMILES |
CCCCCC1CCC(CCCCC(=O)N(C(C(=O)O1)CC2=CC=C(C=C2)OCC=C(C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13434262.png)
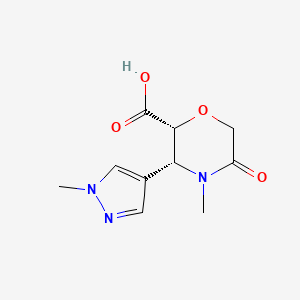

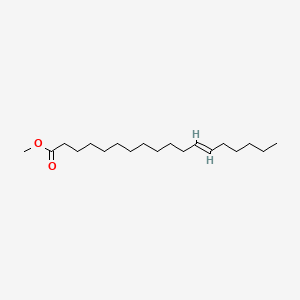
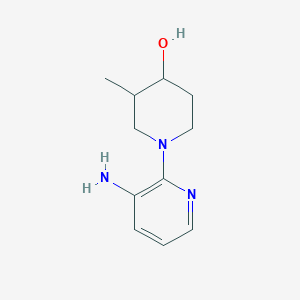
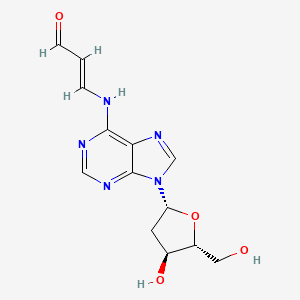
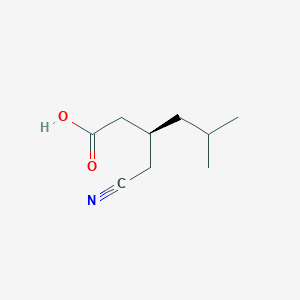
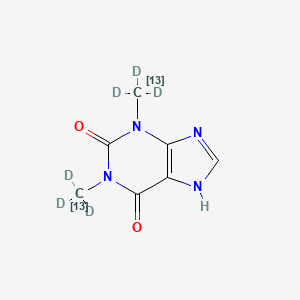
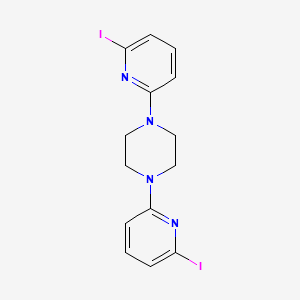


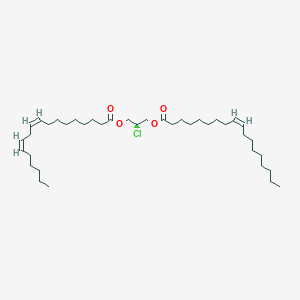
![(4S)-3-[(4E)-5-(4-Fluorophenyl)-1-oxo-4-penten-1-yl]-4-phenyl-2-oxazolidinone](/img/structure/B13434313.png)
![1,1'-(2,6-Pyridinediyl)bis[2,2,2-trifluoroethanone]](/img/structure/B13434316.png)
